molecular formula C11H15Cl2N3 B1603408 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride CAS No. 24169-73-1

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Cat. No. B1603408
CAS RN: 24169-73-1
M. Wt: 260.16 g/mol
InChI Key: ONLIUHLROTWPLQ-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, also known as phenyl-2-imidazoline (PI), is a synthetic organic compound that has gained attention in the scientific research community for its potential pharmacological properties. PI is a derivative of imidazoline, a class of compounds that has been found to exhibit various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects. In

Scientific Research Applications

Corrosion Inhibition

Novel imidazoline derivatives have been explored for their effectiveness in protecting mild steel against corrosion in acidic environments. Studies utilizing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests demonstrated that these compounds, including halogen-substituted imidazolines, significantly reduce corrosion rates. The surface morphology and inhibition mechanisms were further elucidated through scanning electron microscopy (SEM) and theoretical calculations, indicating that these compounds offer promising corrosion protection due to their strong adsorption onto the metal surface (Zhang et al., 2015).

Antimicrobial and Antiprotozoal Activity

Research into the antimicrobial and antiprotozoal efficacy of imidazoline and its derivatives has shown promising results. A series of novel benzimidazole compounds demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some derivatives performing better than standard treatments like metronidazole. These findings suggest potential applications in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).

Monoamine Oxidase Inhibitors

Imidazole derivatives have also been studied for their potential as monoamine oxidase (MAO) inhibitors, with implications for treating neurological disorders. A series of (2E)-1-[4-(1H-imidazol-1-yl)substituted phenyl]-3-phenylprop-2-en-1-one derivatives were synthesized and evaluated, showing competitive inhibition of both MAO-A and MAO-B enzymes. These findings highlight the therapeutic potential of imidazoline derivatives in developing treatments for conditions like depression and Parkinson's disease (Sasidharan et al., 2018).

properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIUHLROTWPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592104
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

CAS RN

24169-73-1
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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